3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl N,N'-bis(3-methylphenyl)carbamimidothioate
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Overview
Description
3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl N,N’-bis(3-methylphenyl)carbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring and multiple methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl N,N’-bis(3-methylphenyl)carbamimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl isothiocyanate with thiazolidinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl N,N’-bis(3-methylphenyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone compounds.
Scientific Research Applications
3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl N,N’-bis(3-methylphenyl)carbamimidothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl N,N’-bis(3-methylphenyl)carbamimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiazolidinone ring is known to interact with various biological pathways, potentially disrupting cellular processes and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Known for its hole-transporting properties in optoelectronic applications.
N,N’-Diphenyl-N,N’-di(m-tolyl)benzidine: Used in organic electronic devices for its excellent charge transport properties.
Uniqueness
3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl N,N’-bis(3-methylphenyl)carbamimidothioate is unique due to its combination of a thiazolidinone ring and multiple methylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H23N3O2S2 |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl] N,N'-bis(3-methylphenyl)carbamimidothioate |
InChI |
InChI=1S/C25H23N3O2S2/c1-16-7-4-10-19(13-16)26-24(27-20-11-5-8-17(2)14-20)31-23-22(29)28(25(30)32-23)21-12-6-9-18(3)15-21/h4-15,23H,1-3H3,(H,26,27) |
InChI Key |
YSNVIDXPYONMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)C)SC3C(=O)N(C(=O)S3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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